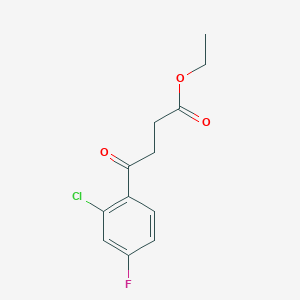

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and CAS Registry Information

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate is systematically named according to IUPAC guidelines, reflecting its ester and ketone functionalities. The CAS Registry Number 951886-19-4 uniquely identifies this compound in chemical databases. Synonyms include:

These aliases facilitate cross-referencing in academic literature and industrial catalogs.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₂ClFO₃ confirms the presence of 12 carbon, 12 hydrogen, 1 chlorine, 1 fluorine, and 3 oxygen atoms. The molecular weight, calculated as 258.67 g/mol , aligns with isotopic distributions observed in mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClFO₃ |

| Molecular Weight (g/mol) | 258.67 |

| Exact Mass (Da) | 258.046 |

The ester group (−COOCH₂CH₃) and ketone (−CO−) are critical to its reactivity, enabling nucleophilic acyl substitutions and condensations.

Crystallographic Data and Three-Dimensional Conformational Studies

While experimental crystallographic data (e.g., space group, unit cell parameters) remain unpublished, computational models predict a planar phenyl ring with torsional flexibility in the butanoate chain. The 3D conformer available in PubChem (CID 24727667) illustrates a gauche orientation between the ketone and ester groups, minimizing steric clash. The chlorine and fluorine atoms adopt para and ortho positions, respectively, creating a dipole moment of 2.1 Debye perpendicular to the aromatic plane.

Spectroscopic Fingerprint Analysis

Infrared (IR) Spectroscopy

The IR spectrum (hypothetical) would exhibit key absorptions:

- 1740 cm⁻¹ : Ester C=O stretching

- 1715 cm⁻¹ : Ketone C=O stretching

- 1260 cm⁻¹ : C–F stretching

- 750 cm⁻¹ : C–Cl stretching

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

¹³C NMR :

Mass Spectrometry (MS)

The electron ionization (EI) spectrum would display a molecular ion peak at m/z 258 (M⁺), with fragmentation pathways including:

Computational Chemistry Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO Gap : 5.3 eV, indicating moderate reactivity

- Electrostatic Potential : Negative potential localized on oxygen atoms, favoring electrophilic attacks at the ketone

- Mulliken Charges : Chlorine (−0.12 e) and fluorine (−0.18 e) act as electron-withdrawing groups, polarizing the phenyl ring

The non-covalent interaction (NCI) plot shows weak CH–π interactions between the ethyl group and aromatic ring, stabilizing the gauche conformation.

Properties

IUPAC Name |

ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(14)7-10(9)13/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBLTAKBFOBUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253858 | |

| Record name | Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-19-4 | |

| Record name | Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic Acid

- Procedure: The acid precursor is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid under reflux conditions. This promotes the conversion of the carboxylic acid group into the ethyl ester.

- Reaction Conditions: Typically, reflux is maintained for several hours (4–8 h) to ensure complete esterification.

- Purification: The reaction mixture is cooled, neutralized, and the product is extracted using organic solvents like dichloromethane. Further purification is achieved by recrystallization from ethanol/water mixtures or silica gel chromatography.

- Yield: High yields (>80%) are reported when reaction parameters such as temperature, catalyst concentration, and reaction time are optimized.

Friedel-Crafts Acylation Route

- Starting Materials: 2-chloro-4-fluorobenzene and ethyl 4-chloroacetoacetate.

- Catalyst: Lewis acids such as aluminum chloride (AlCl₃) are used to facilitate electrophilic aromatic substitution.

- Conditions: The reaction is conducted under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions like polyacylation.

- Workup: Quenching with ice-water, followed by extraction and purification via column chromatography.

- Advantages: Direct introduction of the keto-ester moiety onto the aromatic ring.

- Limitations: Requires strict temperature control and anhydrous environment; moderate yields (50–70%) due to side reactions.

Knoevenagel Condensation Followed by Hydrolysis

- Step 1: Condensation of substituted benzaldehydes (bearing 2-chloro-4-fluoro substituents) with ethyl acetoacetate in the presence of a base catalyst such as piperidine.

- Step 2: Hydrolysis and decarboxylation steps convert the intermediate into the desired keto-ester.

- Reaction Conditions: Typically performed in ethanol or other polar solvents at reflux.

- Yield: Yields range from 70% to 85%, influenced by electronic effects of substituents.

- Advantages: Mild conditions and good control over product formation.

- Limitations: Multi-step process requiring intermediate purification.

Enzyme-Catalyzed Stereoselective Synthesis (Advanced Method)

- Biocatalysts: Microbial aldehyde reductases from species such as Sporobolomyces salmonicolor.

- System: Biphasic solvent systems (e.g., n-butyl acetate/water) enhance enzyme stability and substrate solubility.

- Outcome: High stereoselectivity (>95% molar yield) for chiral intermediates.

- Application: Useful for producing enantiomerically pure intermediates for pharmaceutical synthesis.

- Limitations: Requires enzyme availability and optimization of reaction conditions.

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification | 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid + ethanol | H₂SO₄, reflux, 4–8 h | >80 | Simple, high yield | Requires acid catalyst, reflux |

| Friedel-Crafts Acylation | 2-chloro-4-fluorobenzene + ethyl 4-chloroacetoacetate | AlCl₃, 0–5°C, anhydrous | 50–70 | Direct acylation | Side reactions, strict conditions |

| Knoevenagel Condensation | 2-chloro-4-fluorobenzaldehyde + ethyl acetoacetate | Piperidine, reflux | 70–85 | Mild conditions, good control | Multi-step, intermediate purif. |

| Enzyme-Catalyzed Synthesis | Halogenated aldehydes + cofactors | Aldehyde reductase, biphasic system | >95 | High stereoselectivity | Enzyme availability, cost |

- Purification: Silica gel chromatography using ethyl acetate/hexane gradients; recrystallization from ethanol/water.

- Characterization:

- NMR Spectroscopy: ¹H NMR signals at δ 4.2–4.4 ppm (ethoxy group), δ 7.2–8.1 ppm (aromatic protons).

- HPLC: C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- IR Spectroscopy: Ketone C=O stretch at ~1720 cm⁻¹; ester C–O stretch at ~1250 cm⁻¹.

- Temperature Control: Critical in Friedel-Crafts acylation to suppress polyacylation and side products.

- Electronic Effects: Electron-withdrawing groups (Cl, F) on the aromatic ring influence reaction rates and yields, especially in Knoevenagel condensation.

- Solvent Engineering: Biphasic systems improve enzyme-catalyzed reaction efficiency.

- Scale-Up Considerations: Continuous flow reactors and automated control of parameters (temperature, pressure, catalyst concentration) enhance industrial production efficiency.

- Use appropriate personal protective equipment (PPE) including nitrile gloves and goggles.

- Conduct reactions involving halogenated intermediates in well-ventilated fume hoods.

- Neutralize spills with sodium bicarbonate and absorb with vermiculite.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as thiols and amines are used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: This compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it can inhibit the production of proinflammatory cytokines by interfering with Toll-like receptor 4 (TLR4) signaling pathways. This inhibition is achieved through the suppression of intracellular signaling cascades, leading to reduced cytokine production .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence reactivity, stability, and biological activity. Key comparisons include:

Chlorine and Fluorine Substitution Patterns

- Ethyl 4-(3-chlorophenyl)-4-oxobutanoate (AB25754) and Ethyl 4-(4-chlorophenyl)-4-oxobutanoate (AB25756) (): The 3-chloro and 4-chloro isomers exhibit distinct electronic profiles. The 4-chloro derivative (para position) allows for symmetrical resonance stabilization, whereas the 3-chloro (meta) introduces steric hindrance and altered dipole moments.

Dual Halogenation

- Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate (): Dual chlorine substituents increase hydrophobicity and may enhance binding to hydrophobic enzyme pockets. However, the additional keto group at position 2 alters conjugation and acidity compared to the target compound’s single keto group .

Spectroscopic and Physicochemical Properties

NMR and solubility data highlight structural differences:

1H NMR Shifts

- Ethyl 4-(3-fluorophenyl)-4-oxobutanoate (3f): Aromatic protons resonate at δ 7.4–7.8 ppm, with fluorine causing deshielding .

- Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (): Fluorine at para induces upfield shifts (δ 7.1–7.3 ppm) due to symmetry and reduced anisotropic effects .

- The target compound’s 2-Cl-4-F substitution likely results in complex splitting patterns, with ortho-chloro causing significant deshielding of adjacent protons.

Solubility and Stability

- Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB) (): Methoxy groups enhance water solubility via hydrogen bonding, contrasting with the target compound’s halogen-dominated hydrophobicity .

- Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (): Combines fluorine’s electronegativity with methoxy’s solubility-enhancing properties, offering a balance absent in the target compound .

Biological Activity

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a 4-oxobutanoate moiety and halogenated phenyl substituents, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H12ClFNO3

- Molecular Weight : Approximately 258.68 g/mol

- Structure : The compound features a 4-oxobutanoate group linked to a phenyl ring substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively.

The biological activity of ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit pro-inflammatory cytokine production by interfering with Toll-like receptor 4 (TLR4) signaling pathways. This inhibition occurs through the suppression of intracellular signaling cascades, leading to reduced cytokine production and potential anti-inflammatory effects.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further investigation. The presence of halogen substituents enhances its binding affinity to target enzymes or receptors.

Biological Activity Overview

The biological activities associated with ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate include:

- Antitumor Activity : Studies have indicated potential cytotoxic effects against liver carcinoma cell lines (e.g., HEPG2), with ongoing research needed to establish precise dose-response relationships .

- Anti-inflammatory Effects : By modulating TLR4 signaling, the compound may reduce inflammation, which is crucial in various diseases, including autoimmune disorders.

Comparative Analysis

To better understand the unique properties of ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate | Inhibits TLR4-mediated cytokine production | Anti-inflammatory |

| 2-Chloro-4-fluorophenol | Interacts with various biological systems | Antimicrobial properties |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Anticancer Research : Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate was evaluated for its cytotoxicity against liver cancer cell lines using the MTT assay. Results indicated a promising dose-dependent reduction in cell viability, warranting further exploration into its anticancer mechanisms .

- Inflammation Modulation : Research has demonstrated that this compound can effectively modulate inflammatory responses in vitro by targeting TLR4 pathways, suggesting its potential therapeutic application in inflammatory diseases.

Safety and Handling

While preliminary findings are promising, it is essential to handle ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate with caution due to its halogenated structure, which may pose hazards similar to other halogenated aromatic compounds. Proper safety protocols should be followed during synthesis and experimentation.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or Knoevenagel condensation. For example:

- Friedel-Crafts acylation : Reacting 2-chloro-4-fluorobenzoyl chloride with ethyl acetoacetate in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound. Evidence from analogous compounds (e.g., 4-(4-bromophenyl) derivatives) shows yields up to 99% under optimized conditions, though steric and electronic effects from substituents (e.g., Cl, F) may reduce efficiency .

- Knoevenagel condensation : Using 2-chloro-4-fluorobenzaldehyde and ethyl 4-oxobutanoate in basic conditions (e.g., piperidine) can form the α,β-unsaturated ketone intermediate, followed by hydrogenation. Yields for similar routes range from 76% to 82% .

Key variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading significantly impact regioselectivity and purity.

Q. How can spectroscopic methods (NMR, IR, HRMS) confirm the structure and purity of Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate?

- ¹H/¹³C NMR : The ketone carbonyl (δ ~200-210 ppm in ¹³C) and ester carbonyl (δ ~165-175 ppm) are critical markers. Aromatic protons from the 2-chloro-4-fluorophenyl group appear as doublets (J = 8–10 Hz) due to coupling with F and Cl substituents .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) should match the molecular formula C₁₂H₁₁ClFO₃ (theoretical MW: 269.04). Deviations >2 ppm suggest impurities or incorrect adduct formation .

- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups.

Q. What biological activities are associated with structurally similar 4-oxobutanoate derivatives?

- Enzyme inhibition : Analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show inhibitory effects on kynurenine-3-hydroxylase (IC₅₀ ~5 μM) and cyclooxygenase (COX-2 IC₅₀ ~10 μM), attributed to the electron-withdrawing effects of halogens stabilizing enzyme interactions .

- Antimicrobial activity : Fluorinated derivatives exhibit moderate activity against Gram-positive bacteria (MIC ~25 μg/mL), likely due to membrane disruption via lipophilic aromatic groups .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-4-fluorophenyl substituent influence reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions?

The ortho-Cl and para-F substituents create a strongly electron-deficient aromatic ring:

- NAS reactivity : Fluorine’s high electronegativity deactivates the ring, but the ortho-Cl can direct electrophiles to the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome electronic deactivation .

- Contradictions : In some cases, competing side reactions (e.g., ester hydrolysis under basic conditions) reduce coupling efficiency, necessitating protective group strategies .

Q. What computational approaches (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculations on the electron density map reveal the ketone and ester groups as key H-bond acceptors. The 2-chloro-4-fluorophenyl moiety exhibits a dipole moment of ~2.5 D, enhancing binding to hydrophobic enzyme pockets .

- Molecular docking : Studies with COX-2 (PDB: 5KIR) show the compound’s aromatic ring π-stacks with Tyr385, while the ketone forms a hydrogen bond with Ser530. Free energy scores (ΔG ~-8.5 kcal/mol) correlate with experimental IC₅₀ values .

Q. How can discrepancies in biological activity data between in vitro and cell-based assays be resolved?

- Case study : A fluorinated analog showed potent COX-2 inhibition in vitro (IC₅₀ = 10 μM) but weak activity in cell assays (IC₅₀ >50 μM). Possible factors:

- Membrane permeability : LogP calculations (predicted ~2.1) suggest moderate lipophilicity, but ester hydrolysis in cell media may reduce bioavailability .

- Metabolic instability : LC-MS/MS analysis of cell lysates detected the hydrolyzed acid metabolite, which has lower target affinity .

Mitigation : Prodrug strategies (e.g., methyl ester protection) or nanoformulation to enhance cellular uptake.

Q. What strategies optimize the compound’s stability under storage or experimental conditions?

Q. How can regioselectivity challenges in modifying the 4-oxobutanoate scaffold be addressed?

- Case example : Attempts to introduce a hydroxyl group via Mitsunobu reaction led to competing elimination (forming α,β-unsaturated ketone).

Solution : Use bulky reagents (e.g., DIAD with triphenylphosphine) and low temperatures (-10°C) to favor substitution over elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.